Cas no 590371-90-7 (4-Chloro-3-iodoquinoline)

4-Chloro-3-iodoquinoline 化学的及び物理的性質
名前と識別子
-
- 4-Chloro-3-iodoquinoline
- 4-chloro-3-iodo-quinoline
- Quinoline, 4-chloro-3-iodo-
- 3-Iodo-4-chloroquinoline
- SFHOABWDLKHXAH-UHFFFAOYSA-N
- 4 - Chloro - 3 - iodoquinoline
- TRA0054002
- SY029139
- AK114474
- Y1203
- ST24043582
- UX00004636
- A850709
- EN300-1718192
- DA-39640
- DTXSID30460299
- SB71663
- SCHEMBL601463
- CS-W003413
- 4-chloro-3-iodoquinoline, >98%
- MFCD07700250
- AMY18918
- AKOS016009795
- 590371-90-7
- AS-19588
-
- MDL: MFCD07700250
- インチ: 1S/C9H5ClIN/c10-9-6-3-1-2-4-8(6)12-5-7(9)11/h1-5H
- InChIKey: SFHOABWDLKHXAH-UHFFFAOYSA-N
- SMILES: IC1C([H])=NC2=C([H])C([H])=C([H])C([H])=C2C=1Cl
計算された属性
- 精确分子量: 288.91600
- 同位素质量: 288.91552g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 12
- 回転可能化学結合数: 0
- 複雑さ: 165
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.5
- トポロジー分子極性表面積: 12.9
じっけんとくせい
- 密度みつど: 1.919±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 96-97 ºC
- Solubility: ほとんど溶けない(0.026 g/l)(25ºC)、
- PSA: 12.89000
- LogP: 3.49280
4-Chloro-3-iodoquinoline Security Information
- Signal Word:Warning
- 危害声明: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険カテゴリコード: 22
-
危険物標識:
- 储存条件:Store at room temperature
4-Chloro-3-iodoquinoline 税関データ
- 税関コード:2933499090
- 税関データ:
中国税関番号:
2933499090概要:
2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
4-Chloro-3-iodoquinoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D694330-5g |
4-Chloro-3-iodoquinoline |
590371-90-7 | >95% | 5g |
$185 | 2024-07-20 | |
eNovation Chemicals LLC | D694330-10g |
4-Chloro-3-iodoquinoline |
590371-90-7 | >95% | 10g |
$290 | 2024-07-20 | |
TRC | C367308-50mg |
4-Chloro-3-iodoquinoline |
590371-90-7 | 50mg |
$ 50.00 | 2022-03-28 | ||
TRC | C367308-100mg |
4-Chloro-3-iodoquinoline |
590371-90-7 | 100mg |
$ 65.00 | 2022-03-28 | ||
Chemenu | CM121495-10g |
4-Chloro-3-iodoquinoline |
590371-90-7 | 98% | 10g |
$280 | 2021-08-06 | |
abcr | AB443226-1 g |
4-Chloro-3-iodoquinoline; . |
590371-90-7 | 1g |
€170.40 | 2023-04-22 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C845727-5g |
4-Chloro-3-iodoquinoline |
590371-90-7 | 98% | 5g |
964.00 | 2021-05-17 | |
Alichem | A189003839-10g |
4-Chloro-3-iodoquinoline |
590371-90-7 | 98% | 10g |
$1013.04 | 2023-09-01 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6808-25G |
4-chloro-3-iodoquinoline |
590371-90-7 | 97% | 25g |
¥ 3,814.00 | 2023-04-03 | |
Enamine | EN300-1718192-0.05g |
4-chloro-3-iodoquinoline |
590371-90-7 | 95% | 0.05g |
$19.0 | 2023-06-04 |
4-Chloro-3-iodoquinolineに関する追加情報
Introduction to 4-Chloro-3-iodoquinoline (CAS No. 590371-90-7)
4-Chloro-3-iodoquinoline, identified by its Chemical Abstracts Service (CAS) number 590371-90-7, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinoline family, a class of molecules known for their broad spectrum of biological activities and utility in drug development. The presence of both chloro and iodo substituents on the quinoline ring system imparts unique electronic and steric properties, making it a versatile scaffold for synthetic chemists and biologists alike.
The structural motif of 4-Chloro-3-iodoquinoline consists of a benzene-like ring system with a nitrogen atom fused to one of the carbon atoms, creating a six-membered aromatic cycle. The nitrogen atom is electron-rich, which enhances its reactivity in various chemical transformations. The chloro group at the 4-position and the iodo group at the 3-position are halogen substituents that are commonly employed in cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Sonogashira couplings. These reactions are pivotal in constructing more complex molecular architectures, enabling the synthesis of novel pharmacophores.
In recent years, 4-Chloro-3-iodoquinoline has been explored as a key intermediate in the development of therapeutic agents targeting various diseases. One of the most promising areas of research involves its application in oncology. Quinoline derivatives have long been recognized for their antimicrobial and antimalarial properties, but more recent studies have highlighted their potential in cancer therapy. The halogenated quinolines, including 4-Chloro-3-iodoquinoline, exhibit inhibitory effects on kinases and other enzymes overexpressed in tumor cells. For instance, studies have demonstrated that derivatives of this compound can disrupt signaling pathways such as MAPK and PI3K/Akt, which are frequently dysregulated in cancers.
Moreover, the halogen atoms in 4-Chloro-3-iodoquinoline serve as handles for further functionalization through transition-metal-catalyzed reactions. This property has been leveraged to develop libraries of quinoline-based inhibitors for preclinical testing. Researchers have synthesized analogs of 4-Chloro-3-iodoquinoline by introducing different substituents at various positions on the ring system. These modifications have led to compounds with improved solubility, bioavailability, and target specificity. Some of these derivatives have shown preclinical efficacy in models of leukemia and solid tumors, prompting further investigation into their clinical potential.
The synthesis of 4-Chloro-3-iodoquinoline itself is an intriguing challenge due to the need to introduce both chloro and iodo substituents selectively onto the quinoline core. Traditional methods often involve multi-step sequences starting from readily available quinoline precursors. One common approach involves halogenation reactions using reagents such as N-chlorosuccinimide (NCS) for introducing the chloro group and iodine or NIS (N-Iodosuccinimide) for the iodo group. Careful control of reaction conditions is essential to avoid unwanted side products and ensure high yields.
Advances in synthetic methodologies have also enabled more efficient routes to 4-Chloro-3-iodoquinoline. For example, palladium-catalyzed cross-coupling reactions have been employed to construct the quinoline ring system from simpler fragments. These methods often provide cleaner reactions with fewer byproducts, making them attractive for large-scale synthesis. Additionally, flow chemistry techniques have been applied to improve reaction scalability and reproducibility, which are critical factors in pharmaceutical manufacturing.
The biological activity of 4-Chloro-3-iodoquinoline is influenced by its ability to interact with biological targets at the molecular level. The electron-withdrawing nature of the chloro and iodo groups modulates the electronic properties of the quinoline ring, affecting its binding affinity to proteins such as kinases and transcription factors. Computational studies using molecular modeling have been instrumental in understanding these interactions. By predicting binding modes and optimizing molecular structure based on computational data, researchers can design derivatives with enhanced potency and selectivity.
Recent publications have highlighted novel applications of 4-Chloro-3-iodoquinoline in infectious disease research. Quinolines have a long history as antimalarial agents, with chloroquine being one of the most well-known examples. However, resistance to these drugs has necessitated the development of new compounds with improved efficacy. Researchers are exploring modified quinolines like 4-Chloro-3-iodoquinoline as potential treatments for drug-resistant malaria strains. Additionally, quinoline derivatives have shown promise against bacterial infections caused by multidrug-resistant pathogens.
The versatility of 4-Chloro-3-iodoquinoline extends beyond its use as an intermediate in drug development. It has also been utilized in materials science applications due to its ability to form coordination complexes with metal ions. These complexes exhibit interesting photophysical properties, making them suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The halogen atoms facilitate strong metal-ligand interactions, leading to stable complexes with tunable emission wavelengths.
In conclusion,4-Chloro-3-iodoquinoline (CAS No. 590371-90-7) is a multifaceted compound with significant potential in pharmaceutical research and beyond. Its unique structural features make it an excellent scaffold for developing novel therapeutic agents targeting cancers, infectious diseases, and other disorders. Ongoing research continues to uncover new applications for this compound, driven by advancements in synthetic chemistry and computational biology.
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